2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide
Description
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide is a nitrogen-containing heterocyclic compound featuring a 3,4-dihydroisoquinoline scaffold fused to a benzene ring substituted with a carboximidamide group and a hydroxylamine (-N'-hydroxy) moiety. Its structure combines aromatic and partially saturated heterocyclic systems, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-16(18-20)14-7-3-4-8-15(14)19-10-9-12-5-1-2-6-13(12)11-19/h1-8,20H,9-11H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCITDIJNSOOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide typically involves multi-step organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the isoquinoline core, which is then further functionalized to introduce the hydroxybenzenecarboximidamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline and benzenecarboximidamide derivatives.
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide may inhibit critical pathways in cancer cell metabolism. For example, a study highlighted the efficacy of isoquinoline derivatives in targeting glioblastoma multiforme by disrupting mitochondrial function, specifically complex IV of the electron transport chain . This suggests that our compound could similarly function as an anticancer agent through metabolic modulation.
P-Glycoprotein Inhibition
The compound's potential as a P-glycoprotein inhibitor has been investigated. P-glycoprotein is known to mediate drug efflux and can contribute to multidrug resistance in cancer therapy. A comparative analysis of various inhibitors demonstrated that isoquinoline derivatives could enhance the bioavailability of chemotherapeutic agents by inhibiting P-glycoprotein activity . This application is crucial for improving the efficacy of existing cancer treatments.
Sigma-1 Receptor Antagonism
Compounds derived from isoquinoline structures have shown promise as sigma-1 receptor antagonists. The sigma-1 receptor is implicated in various neuropsychiatric disorders and targeting this receptor could lead to novel therapeutic strategies for conditions like depression and anxiety . The structural characteristics of This compound make it a candidate for further exploration in this context.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Biological Activity
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C₁₆H₁₇N₃O
- CAS Number : 1021244-97-2
- MDL Number : MFCD13562325
- Hazard Classification : Irritant
The biological activity of this compound is linked to its interaction with various cellular targets. Notably, it has been studied for its role as a sigma-1 receptor (σ1R) antagonist, which is crucial in modulating neuronal signaling and potentially influencing cancer cell metabolism .
Key Mechanisms:
- Inhibition of Mitochondrial Complex I : This compound has been shown to inhibit mitochondrial complex I activity, leading to reduced reactive oxygen species (ROS) production and affecting hypoxia-inducible factor 1 (HIF-1) levels, which are pivotal in tumor growth and survival .
- Targeting Energy Metabolism : By disrupting energy metabolism pathways in cancer cells, it promotes apoptosis and reduces proliferation .
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer types. For instance, it has demonstrated significant activity in glioblastoma multiforme models by inhibiting complex IV activity in mitochondria .
Neuroprotective Effects
Research indicates potential neuroprotective properties through sigma receptor modulation, which may help in conditions like Alzheimer's disease by enhancing neurotrophic factor signaling .
Case Studies
- Glioblastoma Multiforme Model :
- Neuroprotection in Alzheimer's Disease Models :
Data Tables
| Biological Activity | Study Type | Key Findings |
|---|---|---|
| Anticancer | In Vivo | Significant tumor growth inhibition in glioblastoma |
| Neuroprotection | In Vitro/In Vivo | Improved cognitive function in Alzheimer's models |
| Sigma Receptor Modulation | Mechanistic Study | Altered neuronal signaling pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
